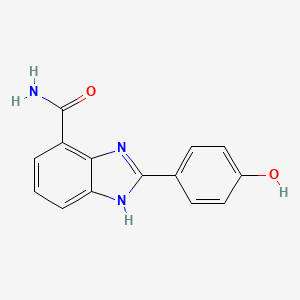

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Description

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUGHMOSYJCJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431617 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188106-83-4 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide (NU1085)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a potent poly(ADP-ribose) polymerase (PARP) inhibitor also known as NU1085. This document details the core mechanism of PARP inhibition, the resulting cellular consequences, and the synergistic effects of NU1085 with cytotoxic chemotherapies. Quantitative data on its inhibitory potency and cellular activity are presented in structured tables. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also provided to facilitate further research and drug development efforts.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU1085) is the potent inhibition of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2.[1] These enzymes play a critical role in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage.

NU1085, as a benzimidazole-4-carboxamide derivative, acts as a competitive inhibitor of NAD+ at the catalytic domain of PARP enzymes. By occupying the NAD+ binding site, NU1085 prevents the synthesis of PAR chains. This inhibition of PARP activity leads to two major downstream consequences that contribute to its anticancer effects:

-

Inhibition of DNA Single-Strand Break Repair: By preventing PARylation, NU1085 effectively stalls the recruitment of the BER machinery to sites of SSBs. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

-

PARP Trapping: More recent studies have revealed that in addition to catalytic inhibition, many PARP inhibitors, including those from the benzimidazole carboxamide class, "trap" PARP-1 and PARP-2 enzymes on the DNA at the site of damage. This trapped PARP-DNA complex is itself a bulky lesion that can interfere with DNA replication and transcription, leading to the formation of DSBs and subsequent cell death.

The accumulation of DSBs is particularly detrimental to cancer cells that have deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality , where the simultaneous loss of two parallel DNA repair pathways (BER through PARP inhibition and HR through genetic mutation) is lethal to the cell, while the loss of either one alone is not.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of its inhibition by 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU1085).

Quantitative Data

The following tables summarize the key quantitative data reported for 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU1085).

Table 1: In Vitro Inhibitory Potency of NU1085

| Parameter | Value | Enzyme | Reference |

| Ki | 6 nM | PARP | [1] |

Note: The specific PARP enzyme (PARP-1 or PARP-2) for the Ki value was not explicitly stated in the reference.

Table 2: Cellular Activity of NU1085 as a Single Agent

| Cell Line | LC50 (µM) | Reference |

| Various Human Tumor Cell Lines | 83 - 94 | [1] |

Table 3: Potentiation of Chemotherapy by NU1085 (10 µM)

| Chemotherapeutic Agent | Cell Line Panel | Potentiation of Growth Inhibition (Fold Increase) | Reference |

| Temozolomide (TM) | 12 Human Tumor Cell Lines | 1.5 - 4 | [1] |

| Topotecan (TP) | 12 Human Tumor Cell Lines | 1 - 5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PARP Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against PARP enzymes, similar to the one that would have been used to determine the Ki for NU1085. This is based on a widely used ELISA-based method that measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU1085) dissolved in DMSO

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of NU1085 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add 25 µL of the NU1085 dilutions or vehicle control (for uninhibited and background wells) to the histone-coated wells.

-

Prepare a reaction mixture containing the PARP enzyme and activated DNA in assay buffer.

-

Initiate the reaction by adding 25 µL of the reaction mixture to each well, except for the background wells (add assay buffer instead).

-

Add 50 µL of biotinylated NAD+ solution to all wells to start the enzymatic reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate diluted in wash buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the chemiluminescent HRP substrate to each well.

-

Immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of NU1085 and determine the IC50 or Ki value by non-linear regression analysis.

Cell Growth Inhibition Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and proliferation, which is suitable for determining the potentiation of chemotherapy.[2][3]

Materials:

-

Human tumor cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU1085)

-

Chemotherapeutic agent (e.g., Temozolomide)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of NU1085 (e.g., 10 µM).

-

Remove the medium from the wells and replace it with medium containing the drug combinations. Include wells with NU1085 alone, the chemotherapeutic agent alone, and vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 values. The potentiation factor is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of NU1085.

Clonogenic Assay

The clonogenic assay is the gold standard for determining the long-term reproductive viability of cells after treatment with cytotoxic agents.[4][5]

Materials:

-

Human tumor cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU1085)

-

Chemotherapeutic agent (e.g., Temozolomide)

-

Fixing solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Treat a bulk culture of cells with the desired concentrations of the chemotherapeutic agent with and without NU1085 for a specified duration.

-

After treatment, wash the cells, trypsinize them into a single-cell suspension, and count them.

-

Seed a known number of cells (typically a few hundred to a few thousand, depending on the expected toxicity) into 6-well plates containing fresh medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, wash the plates with PBS, fix the colonies with the fixing solution for 15 minutes, and then stain with the crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (defined as a cluster of at least 50 cells).

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The potentiation of cytotoxicity is determined by comparing the SF of the combination treatment to the single-agent treatments.

Synthesis

The synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide can be achieved through a multi-step process. A general and plausible synthetic route, based on established benzimidazole synthesis methodologies, is outlined below.[6]

General Procedure:

-

Condensation: 2,3-Diaminobenzoic acid is condensed with 4-hydroxybenzaldehyde in a suitable solvent, often with a mild acid or oxidizing agent to facilitate the cyclization and formation of the benzimidazole ring. This step yields 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid.

-

Amidation: The resulting carboxylic acid is then converted to the corresponding amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2), followed by reaction with ammonia (NH3) to form the final product, 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide.

Purification of the final compound is typically performed by recrystallization or column chromatography.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU1085) is a potent inhibitor of PARP enzymes that has demonstrated significant potential as an anticancer agent, both as a standalone therapy in the context of synthetic lethality and as a chemosensitizer. Its ability to potentiate the effects of DNA-damaging agents like temozolomide and topotecan highlights its potential for combination therapies.

Future research should focus on several key areas:

-

Selectivity Profiling: Determining the IC50 values of NU1085 against a broader panel of PARP family members to better understand its selectivity profile.

-

In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of NU1085 in relevant preclinical cancer models.

-

Biomarker Discovery: Identifying predictive biomarkers beyond BRCA mutations that can identify patient populations most likely to respond to NU1085 treatment.

-

Structural Biology: Obtaining co-crystal structures of NU1085 in complex with PARP-1 and PARP-2 to elucidate the precise binding interactions and guide the design of next-generation inhibitors.

This technical guide provides a solid foundation for researchers and drug development professionals working with 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide and other PARP inhibitors. The provided data, protocols, and pathway diagrams are intended to support and accelerate further investigations into this promising class of anticancer agents.

References

- 1. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Naringin and temozolomide combination suppressed the growth of glioblastoma cells by promoting cell apoptosis: network pharmacology, in-vitro assays and metabolomics based study [frontiersin.org]

- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide derivatives [journal.hep.com.cn]

In-Depth Technical Guide: PARP1 Inhibition Specificity of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (NU1085)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the PARP1 inhibition specificity of the compound 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, also known as NU1085. This document collates available quantitative data, outlines detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways and experimental workflows.

Executive Summary

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (NU1085) is a member of the benzimidazole-4-carboxamide class of molecules, a scaffold known to produce potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a key therapeutic strategy in oncology, especially for cancers harboring defects in other DNA repair pathways like BRCA1/2 mutations, leveraging the concept of synthetic lethality.

The specificity of PARP inhibitors is a crucial determinant of their efficacy and safety profile. While many inhibitors target both PARP1 and PARP2, selectivity against other members of the PARP family and unrelated proteins (off-target effects) can influence their therapeutic window. This guide focuses on the available data regarding the specificity of NU1085 for PARP1.

Quantitative Data on Inhibitory Activity

While comprehensive public data on the full PARP family selectivity panel for NU1085 is limited, the benzimidazole-4-carboxamide scaffold has been extensively studied, yielding potent PARP1 inhibitors. The following table summarizes representative data for compounds within this class to provide context for the expected potency of NU1085.

| Compound Class | Target | Potency (IC50/Ki) | Selectivity vs. PARP2 | Reference Compound Example |

| Benzimidazole-4-carboxamides | PARP1 | Low nM | Variable | Veliparib (ABT-888) |

| Benzimidazole-4-carboxamides | PARP2 | Low nM | Variable | Veliparib (ABT-888) |

Signaling Pathway Context: PARP1 in DNA Single-Strand Break Repair

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detection of a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of PARP inhibitor specificity. Below are representative methodologies for key assays.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a biochemical setting.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

-

NU1085 (test compound) and a reference inhibitor (e.g., Olaparib)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of NU1085 in DMSO and then dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: In the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for PAR chain formation.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of NU1085 relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of a compound with its target protein within a cellular environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This difference in solubility upon heating is quantified to determine target engagement.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

Cell culture medium and supplements

-

NU1085

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Equipment for SDS-PAGE and Western blotting

-

Anti-PARP1 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with NU1085 at a desired concentration or with a vehicle control for 1 hour at 37°C.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration and normalize all samples.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP1 antibody.

-

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PARP1 against the temperature to generate a melt curve. A shift in the melting temperature in the presence of NU1085 indicates target engagement.

Off-Target Profile

A comprehensive off-target profile for NU1085 is not publicly available. However, for the benzimidazole-based PARP inhibitors, potential off-target activities are typically assessed using broad kinase screening panels (e.g., a panel of several hundred kinases). This is crucial as the ATP-binding site of kinases can sometimes accommodate PARP inhibitors. The lack of available data for NU1085 in this regard represents a knowledge gap.

Conclusion

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (NU1085) belongs to a class of compounds with demonstrated high potency for PARP1. While specific and comprehensive data on its selectivity across the entire PARP family and against a broad panel of off-targets are not widely published, the methodologies outlined in this guide provide a framework for the rigorous evaluation of its specificity. For drug development professionals, a thorough characterization of the on- and off-target activities of NU1085 would be a critical next step in assessing its therapeutic potential.

The Structure-Activity Relationship of Benzimidazole-4-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, benzimidazole-4-carboxamides have emerged as a particularly promising class of molecules with a diverse range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole-4-carboxamides, focusing on their roles as PARP inhibitors, DNA intercalating agents, and antioxidant/antiproliferative compounds. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support researchers in the design and development of novel therapeutics based on this versatile scaffold.

Benzimidazole-4-Carboxamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. Inhibitors of these enzymes have shown significant promise as anticancer agents, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The benzimidazole-4-carboxamide core has been successfully utilized to develop potent PARP inhibitors.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives against PARP-1 and PARP-2 is summarized in Table 1. The data highlights the impact of various heterocyclic moieties at the 2-position on inhibitory potency.[1]

Table 1: PARP-1 and PARP-2 Inhibitory Activities of 2-Substituted 1H-Benzo[d]imidazole-4-carboxamides [1]

| Compound | R Group (at C2-position) | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |

| Veliparib (ABT-888) | 4.8 | 2.1 | |

| 10a | 2-furyl | 8.5 | 6.3 |

| 10b | 3-furyl | 25.7 | 15.8 |

| 11a | 2-thienyl | 12.3 | 9.1 |

| 11b | 3-thienyl | 35.6 | 21.4 |

| 11e | 1-methyl-1H-pyrrol-2-yl | 7.9 | 5.5 |

| 15a | 2-pyridyl | 45.2 | 30.1 |

| 15e | 1-methyl-1H-pyrazol-5-yl | 9.7 | 7.2 |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Further studies on 2-phenyl-benzimidazole-4-carboxamide derivatives with different saturated nitrogen-containing heterocycles as linker groups have also yielded potent PARP-1 inhibitors.[2] Compound 6b from this series demonstrated an impressive PARP-1 IC₅₀ of 8.65 nM.[2] Another series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives identified compound 14p with a furan ring substitution as a highly potent PARP-1 inhibitor with an IC₅₀ of 0.023 μM.[3][4]

Signaling Pathway of PARP Inhibition

PARP-1 plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When a PARP inhibitor is present, SSBs are not efficiently repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death through a process known as synthetic lethality.

Experimental Protocols

A common synthetic route to this class of compounds involves the condensation of a substituted 2-aminoterephthalamide with an appropriate aldehyde.

Detailed Protocol:

-

Reaction Setup: To a solution of 2,3-diaminobenzamide (1 mmol) in ethanol (20 mL), add the desired substituted aldehyde (1.1 mmol) and sodium bisulfite (1.5 mmol).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This assay measures the ability of a compound to inhibit the PARP-1 catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.

-

Plate Preparation: Add 25 µL of PARP-1 buffer to a 96-well plate. Add 5 µL of the test compound at various concentrations (typically in DMSO, with a final DMSO concentration of 1%).

-

Enzyme Addition: Add 10 µL of PARP-1 enzyme solution to each well.

-

Reaction Initiation: Add 10 µL of a PARP cocktail (containing biotinylated NAD+) to initiate the reaction. Incubate the plate at room temperature for 1 hour.

-

Detection: Add 50 µL of streptavidin-HRP to each well and incubate for 1 hour at room temperature. After washing the plate, add 50 µL of a chemiluminescent HRP substrate.

-

Measurement: Read the luminescence using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Benzimidazole-4-Carboxamides as DNA Intercalating Agents

Certain 2-phenylbenzimidazole-4-carboxamides have been investigated as "minimal" DNA-intercalating agents.[5] These compounds possess a tricyclic chromophore with lower aromaticity compared to other intercalators, resulting in lower DNA binding affinity. Despite this, some derivatives exhibit moderate in vivo antileukemic activity and, interestingly, do not show cross-resistance with amsacrine-resistant cell lines, suggesting a mechanism of action that may not involve topoisomerase II inhibition.[5]

Quantitative Structure-Activity Relationship Data

The DNA binding affinity and in vivo antileukemic activity of a series of substituted 2-phenylbenzimidazole-4-carboxamides are presented in Table 2.

Table 2: DNA Binding and In Vivo Antileukemic Activity of 2-Phenylbenzimidazole-4-carboxamides [5]

| Compound | R¹ (at C2-phenyl) | R² (at C4-carboxamide) | DNA Binding Constant (K x 10⁻⁴ M⁻¹) | In Vivo Activity (% T/C in P388 leukemia) |

| 1a | H | NH(CH₂)₂N(CH₃)₂ | 1.2 | 125 |

| 1b | 4-OCH₃ | NH(CH₂)₂N(CH₃)₂ | 1.8 | 130 |

| 1c | 4-NH₂ | NH(CH₂)₂N(CH₃)₂ | 2.5 | 145 |

| 2a | H | NH(CH₂)₃N(CH₃)₂ | 1.5 | 128 |

| 2c | 4-NH₂ | NH(CH₂)₃N(CH₃)₂ | 3.1 | 152 |

% T/C = (median survival time of treated mice / median survival time of control mice) x 100. A value >125 is considered significant.

Mechanism of DNA Intercalation

DNA intercalators are planar molecules that insert themselves between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, leading to unwinding and lengthening of the helix. These structural changes can interfere with DNA replication and transcription, ultimately leading to cell death.

Experimental Protocols

The synthesis typically starts from methyl 2,3-diaminobenzoate, which is first condensed with a substituted benzaldehyde, followed by amidation.

Detailed Protocol:

-

Cyclization: A mixture of methyl 2,3-diaminobenzoate (1 mmol) and a substituted benzaldehyde (1.1 mmol) in nitrobenzene (10 mL) is heated at 160 °C for 2 hours. After cooling, the mixture is diluted with petroleum ether, and the precipitate is collected and purified to give the methyl 2-phenylbenzimidazole-4-carboxylate.

-

Amidation: The methyl ester from the previous step (1 mmol) is heated with an appropriate N,N-dialkylaminoalkylamine (5-10 equivalents) at 120-140 °C for 2-4 hours. The excess amine is removed under vacuum, and the residue is purified by column chromatography to yield the final carboxamide.

This assay measures the displacement of ethidium bromide (a fluorescent intercalator) from DNA by the test compound.

-

Preparation: Prepare a solution of calf thymus DNA (e.g., 50 µM) and ethidium bromide (e.g., 5 µM) in a suitable buffer (e.g., Tris-HCl).

-

Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex (excitation ~520 nm, emission ~600 nm).

-

Titration: Add increasing concentrations of the benzimidazole-4-carboxamide derivative to the solution and measure the fluorescence after each addition.

-

Analysis: The decrease in fluorescence indicates the displacement of ethidium bromide from the DNA by the test compound. The binding constant can be calculated from the titration data.

N-Substituted Benzimidazole Carboxamides as Antioxidant and Antiproliferative Agents

Derivatives of N-substituted benzimidazole carboxamides have been synthesized and evaluated for their antioxidant and antiproliferative activities. The substitution pattern on the benzimidazole core and the N-substituent significantly influences these biological properties.[6]

Quantitative Structure-Activity Relationship Data

The antioxidant and antiproliferative activities of a selection of N-substituted benzimidazole derived carboxamides are presented in Table 3.

Table 3: Antioxidant and Antiproliferative Activities of N-Substituted Benzimidazole Carboxamides [6]

| Compound | N-Substituent | R Group (on phenyl) | Antioxidant Activity (DPPH, IC₅₀ µM) | Antiproliferative Activity (HCT116, IC₅₀ µM) |

| 28 | H | H | 3780 | > 50 |

| 34 | H | 3,4-(OCH₃)₂ | 5680 | 15.2 |

| 40 | isobutyl | H | > 10000 | 0.6 |

| 43 | H | 3,4,5-(OCH₃)₃ | > 10000 | 0.6 |

Experimental Workflow for Screening

A typical workflow for screening compounds for antioxidant and antiproliferative activities involves a series of in vitro assays.

Experimental Protocols

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

Benzimidazole-4-carboxamides represent a highly versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to achieve potent and selective activity against various biological targets, including PARP enzymes, DNA, and pathways involved in oxidative stress and cell proliferation. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with this important class of compounds.

References

- 1. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages detailed spectroscopic information from the closely related analogue, 2-(4-Hydroxyphenyl)-1H-benzimidazole, and established methodologies for the synthesis and characterization of benzimidazole derivatives.

Molecular Structure and Properties

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The addition of a 4-carboxamide group to the benzimidazole core can significantly influence its biological and spectroscopic properties.

Molecular Formula: C₁₄H₁₁N₃O₂[1]

Molecular Weight: 253.26 g/mol [1]

Synonyms: NU1085[1]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.65 | s | 1H | Imidazole N-H | [2] |

| 9.96 | s | 1H | Phenolic O-H | [2] |

| 8.01 | d, J = 2.4 Hz | 2H | H-2', H-6' | [2] |

| 7.53 | s | 2H | H-4, H-7 | [2] |

| 7.16 | dd, J1 = 6.0 Hz, J2 = 3.0 Hz | 2H | H-5, H-6 | [2] |

| 6.92 | d, J = 3.6 Hz | 2H | H-3', H-5' | [2] |

| Solvent: DMSO-d₆, Frequency: 600 MHz |

Table 2: ¹³C NMR Spectroscopic Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole

| Chemical Shift (δ) ppm | Assignment | Reference |

| 159.59 | C-4' | [2] |

| 152.25 | C-2 | [2] |

| 128.62 | C-2', C-6' | [2] |

| 122.07 | C-4a, C-7a | [2] |

| 121.62 | C-5, C-6 | [2] |

| 116.15 | C-3', C-5' | [2] |

| Solvent: DMSO-d₆, Frequency: 150 MHz |

Table 3: Infrared (IR) Spectroscopic Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3308 | O-H, N-H stretching | [2] |

| 1610 | C=N stretching | [2] |

| Sample Preparation: KBr pellet |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 211.0866 | 211.0863 | [2] |

| Ionization Mode: ESI |

Proposed Synthesis and Spectroscopic Analysis Workflow

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, based on established methodologies for similar compounds.

Synthesis Protocol

A plausible synthetic route to 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide involves a two-step process starting from 2,3-diaminobenzoic acid and 4-hydroxybenzaldehyde, followed by amidation.

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid This step involves the condensation of an o-phenylenediamine derivative with an aldehyde.

-

Dissolve 2,3-diaminobenzoic acid (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a catalytic amount of an acid, for example, p-toluenesulfonic acid (p-TSA).

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Step 2: Amidation to 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide This step converts the carboxylic acid to the corresponding carboxamide.

-

Suspend the 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (a slight excess) dropwise at 0 °C to convert the carboxylic acid to the acid chloride.

-

Stir the reaction mixture at room temperature for a few hours until the conversion is complete (monitored by the cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution or a solution of ammonia in an organic solvent.

-

Stir the reaction mixture for several hours at room temperature.

-

Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify the crude 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data for the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has well-separated residual solvent peaks.

-

Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

-

For ¹H NMR, the spectral width should be set to appropriately cover the aromatic and exchangeable proton regions.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition.

-

Electrospray Ionization (ESI) is a suitable ionization technique for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.

-

The sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum should be recorded using a double-beam UV-Vis spectrophotometer.

-

The sample should be dissolved in a spectroscopic grade solvent, such as ethanol or methanol, to prepare a dilute solution.

-

The spectrum should be recorded over a range of approximately 200-800 nm using a quartz cuvette.

Expected Spectroscopic Features

Based on the structure of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide and the data from its analogue, the following spectral features are anticipated:

-

¹H NMR: In addition to the signals observed for the reference compound, new signals corresponding to the amide protons (NH₂) are expected, likely appearing as a broad singlet in the downfield region. The aromatic protons on the benzimidazole ring will likely show a different splitting pattern due to the C4-substituent.

-

¹³C NMR: An additional signal for the carbonyl carbon (C=O) of the amide group is expected in the downfield region (typically ~160-170 ppm). The chemical shifts of the aromatic carbons on the benzimidazole ring will also be affected by the carboxamide group.

-

IR: Characteristic absorption bands for the amide group are expected: N-H stretching vibrations (around 3400-3200 cm⁻¹, possibly two bands for a primary amide), and a strong C=O stretching vibration (amide I band) around 1680-1630 cm⁻¹.

-

Mass Spectrometry: The [M+H]⁺ ion should be observed at m/z 254.0924, corresponding to the molecular formula C₁₄H₁₂N₃O₂⁺.

-

UV-Vis: The UV-Vis spectrum is expected to show absorption maxima characteristic of the extended π-conjugated system of the benzimidazole and hydroxyphenyl rings.

This technical guide provides a robust framework for the synthesis and comprehensive spectroscopic analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. The provided data for the reference compound and the detailed experimental protocols will be invaluable for researchers working with this and related molecules.

References

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide chemical properties and stability

An In-depth Technical Guide on the Chemical Properties and Stability of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and the broader benzimidazole class is included to provide a thorough understanding.

Chemical Properties

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide is a heterocyclic organic compound featuring a benzimidazole core substituted with a hydroxyphenyl group at the 2-position and a carboxamide group at the 4-position. Its chemical identity is well-established.[1]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | PubChem[1] |

| Synonyms | NU 1085, 1H-Benzimidazole-7-carboxamide, 2-(4-hydroxyphenyl)- | PubChem[1] |

| CAS Number | 188106-83-4 | ChemicalBook[2] |

| Molecular Formula | C₁₄H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 253.26 g/mol | PubChem[1] |

| Melting Point | >300 °C (Predicted for a related aldehyde) | ChemicalBook[3][4] |

| Boiling Point | 529.6±56.0 °C (Predicted for a related aldehyde) | ChemicalBook[3][4] |

| Density | 1.397±0.06 g/cm³ (Predicted for a related aldehyde) | ChemicalBook[3][4] |

| pKa | 9.20±0.15 (Predicted for a related aldehyde) | ChemicalBook[3] |

| Solubility | Sparingly soluble in ether; practically insoluble in benzene and petroleum ether. Soluble in alcohol, aqueous solutions of acids, and strong alkalis.[5] | PubChem[5] |

Chemical Stability

The stability of benzimidazole derivatives is influenced by factors such as substitution patterns and environmental conditions.

Thermal Stability: Benzimidazole-based polymers are known for their high thermal stability.[6] Theoretical studies on benzimidazole derivatives indicate that the conjugation of substituents is a crucial factor for thermal stability.[7] It is also suggested that the introduction of methyl groups can increase thermal stability, while nitro groups may decrease it.[7] For the broader class of benzimidazole anthelmintics, stability in solid form has been observed at temperatures up to 50°C.[8]

Photostability: Benzimidazole derivatives can exhibit photosensitivity. Studies on arylazobenzimidazoles show that they can undergo photoisomerization under visible light.[9][10] Research on several benzimidazole anthelmintics has demonstrated high photosensitivity when in solution, while they remain relatively stable in solid form.[8] It is therefore recommended to protect solutions of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide from light.

Oxidative and Hydrolytic Stability: Comprehensive stability studies on various benzimidazole drug residues have been conducted, evaluating their stability under different storage conditions in biological matrices.[11] The primary degradation pathways for some benzimidazoles involve hydrolysis of carbamate groups.[8] Given the presence of a carboxamide group, the potential for hydrolysis under acidic or basic conditions should be considered for 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-aryl-1H-benzimidazole-4-carboxamide derivatives are outlined below.

Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide

A general and efficient method for the synthesis of 2-aryl benzimidazoles involves the condensation of 1,2-phenylenediamine derivatives with arylidene malononitrile in an aqueous medium or under solvent-free conditions.[12] An alternative one-pot, two-step protocol for the preparation of 2-aryl-benzimidazole-3-oxide derivatives utilizes microwave heating.[13]

A General Procedure:

-

Reaction Setup: In a round-bottom flask, combine a 1,2-phenylenediamine derivative bearing a 4-carboxamide group with an equimolar amount of 4-hydroxybenzaldehyde.

-

Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as ethanol, and in the presence of a catalyst like ammonium chloride.[14]

-

Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide.[12]

Characterization

The synthesized compound can be characterized using standard analytical techniques:

-

Melting Point: Determined using a capillary melting point apparatus.

-

Spectroscopic Analysis:

-

FTIR: To identify characteristic functional group vibrations (e.g., N-H, C=O, O-H).

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-aryl-1H-benzimidazole-4-carboxamide derivative.

Caption: Synthesis and Characterization Workflow.

Factors Influencing Benzimidazole Stability

This diagram illustrates the key factors that can influence the chemical stability of benzimidazole derivatives.

Caption: Factors Affecting Benzimidazole Stability.

References

- 1. 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | C14H11N3O2 | CID 135546482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Benzimidazole-7-carboxamide,2-(4-hydroxyphenyl)- | 188106-83-4 [chemicalbook.com]

- 3. 1H-Benzimidazole-6-carboxaldehyde, 2-(4-hydroxyphenyl)- CAS#: 129012-05-1 [m.chemicalbook.com]

- 4. CAS#:129012-05-1 | 1H-Benzimidazole-6-carboxaldehyde, 2-(4-hydroxyphenyl)- | Chemsrc [chemsrc.com]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide Binding to PARP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the binding interaction between the compound 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide and its target, Poly(ADP-ribose) polymerase 1 (PARP1). This document outlines the molecular docking and simulation protocols, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to PARP1 and Benzimidazole-Based Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[1] By catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, PARP1 recruits DNA repair machinery to the site of damage.[1][2] In the context of cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Benzimidazole-based compounds have emerged as a promising class of PARP1 inhibitors. The benzimidazole scaffold serves as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP1, enabling competitive inhibition.[3] The specific compound of interest, 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, has been identified as a potent PARP1 inhibitor.

Quantitative Binding Data

The following table summarizes the experimentally determined binding affinity of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide against PARP1. This data is crucial for validating the in silico models.

| Compound Name | Target | Binding Affinity (Ki) | Reference |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide | PARP1 | 6 nM | Calvert, A. H., et al. (2000). Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 43(14), 2684–2692.[4] |

In Silico Modeling Workflow

The in silico analysis of the binding of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide to PARP1 typically follows a multi-step computational workflow. This process allows for the prediction of binding modes, estimation of binding affinities, and assessment of the stability of the protein-ligand complex.

References

The Discovery and Synthesis of Novel Benzimidazole-Based PARP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The benzimidazole scaffold has proven to be a versatile and effective core for the design of potent PARP inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of novel benzimidazole-based PARP inhibitors. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and a discussion of key structure-activity relationships.

Introduction to PARP and Its Role in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP-1, the most abundant member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits DNA repair machinery to the site of damage.

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death. This vulnerability has been successfully exploited in the clinic with the approval of several PARP inhibitors for the treatment of various cancers.

The Benzimidazole Scaffold in PARP Inhibitor Design

The benzimidazole core has been a focus of medicinal chemistry efforts to develop novel PARP inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the NAD+ binding pocket of the PARP enzyme. The general structure of a benzimidazole-based PARP inhibitor typically consists of the benzimidazole core, which mimics the nicotinamide moiety of the NAD+ substrate, and various substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2]

Modifications often occur at the 2-position of the benzimidazole ring, where different cyclic amines or other functional groups can be introduced to interact with the enzyme's active site. The 4-carboxamide group on the benzimidazole ring is a common feature, as it forms crucial hydrogen bonds with the protein.[3]

Quantitative Data on Novel Benzimidazole-Based PARP Inhibitors

The following tables summarize the in vitro inhibitory activities of several series of novel benzimidazole-based PARP inhibitors against PARP-1 and their anti-proliferative effects on cancer cell lines.

Table 1: PARP-1 Inhibitory Activity of 2-Substituted Benzimidazole-4-carboxamide Derivatives

| Compound ID | R-Group at C2-Position | PARP-1 IC50 (nM) | Reference |

| Veliparib (ABT-888) | (R)-2-methylpyrrolidin-2-yl | 5.2 | [4] |

| 17d | 1-(4,4-difluorocyclohexyl)piperidin-4-yl | 4.30 | [5] |

| 6b | 2-phenyl with 1,4-diazepane linker | 8.65 | [6] |

| 14p | 2-(4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl) | 23 | [1] |

| 9a | 2-((4-(isoquinoline-1-carboxamido)piperidin-1-yl)methyl) | 140 | [7] |

Table 2: Anti-proliferative Activity of Selected Benzimidazole-Based PARP Inhibitors

| Compound ID | Cell Line | Genotype | Anti-proliferative IC50 (µM) | Reference |

| Veliparib (ABT-888) | Capan-1 | BRCA2 mutant | ~0.1 | [2] |

| 17d | MDA-MB-436 | BRCA1 mutant | 0.015 | [5] |

| 6m | MDA-MB-436 | BRCA1 mutant | 25.36 | [6] |

| 14p | MDA-MB-436 | BRCA1 mutant | 43.56 | [1] |

| 14q | MDA-MB-436 | BRCA1 mutant | 36.69 | [1] |

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazole-4-carboxamides

The synthesis of 2-substituted benzimidazole-4-carboxamides typically involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The following is a general synthetic scheme:

Caption: General synthetic route for 2-substituted benzimidazole-4-carboxamides.

A specific example is the synthesis of 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives.[1]

Step 1: Synthesis of the benzimidazole core. 2,3-Diaminobenzamide is reacted with a substituted benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. After cooling, the product is collected by filtration.

Step 2: Functionalization of the side chain. The synthesized benzimidazole derivative can be further modified. For example, a piperazine moiety can be introduced, followed by acylation to yield the final product.

PARP-1 Enzymatic Assay Protocol (Fluorescence-Based)

This protocol is adapted from a method that quantifies the remaining NAD+ after the PARP-1 reaction.[8]

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-NAD+

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

-

Test compounds (benzimidazole derivatives)

-

Fluorescent developing reagent

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in PARP assay buffer.

-

In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound to each well.

-

Initiate the reaction by adding a solution of PARP-1 enzyme and β-NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developing reagent that converts the remaining NAD+ into a fluorescent product.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 372 nm and emission at 444 nm).

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PARP Inhibition Assay (Western Blot for PAR)

This assay measures the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribose) (PAR) using Western blotting.[9][10]

Materials:

-

Cancer cell line (e.g., HeLa or a BRCA-deficient line)

-

Cell culture medium and supplements

-

Test compounds

-

DNA damaging agent (e.g., H2O2 or MMS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PAR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

-

Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary antibody against PAR.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities. A decrease in the PAR signal indicates inhibition of PARP activity.

Structure-Activity Relationships (SAR)

The potency of benzimidazole-based PARP inhibitors is significantly influenced by the nature and position of substituents on the benzimidazole core and the C2-substituent.

References

- 1. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity Screening of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects.[1] This technical guide focuses on the biological activity screening of a specific derivative, 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, a known inhibitor of Poly(ADP-ribose) polymerase (PARP).[2]

While specific quantitative biological activity data for 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide is not extensively available in the public domain, this guide provides a comprehensive overview of the screening methodologies and expected activities based on data from structurally related benzimidazole compounds. The protocols and pathways described herein serve as a robust framework for the evaluation of this and other similar molecules.

Data Presentation: Biological Activities of Related Benzimidazole Derivatives

The following tables summarize the biological activities of benzimidazole derivatives structurally related to 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, providing a comparative basis for its potential efficacy.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | MTT | 0.39 µg/mL | [3] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | MTT | 0.32 µg/mL | [3] |

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colon) | MTT | 16.82 | [3] |

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 (Colon) | MTT | 20.11 | [3] |

| Benzimidazole-Triazole Hybrid (Compound 32) | HCT-116 (Colon) | MTT | 3.87 | [3] |

| Benzimidazole-Triazole Hybrid (Compound 32) | HepG2 (Liver) | MTT | - | [3] |

| Benzimidazole-Triazole Hybrid (Compound 32) | MCF-7 (Breast) | MTT | 8.34 | [3] |

| Benzimidazole-Triazole Hybrid (Compound 32) | HeLa (Cervical) | MTT | - | [3] |

| Benzimidazole-urea derivative (V7) | H103 (Oral) | MTT | 11.64 | [4] |

| Benzimidazole-urea derivative (V7) | H314 (Oral) | MTT | 16.68 | [4] |

| Benzimidazole-urea derivative (V7) | HCT116 (Colon) | MTT | 13.30 | [4] |

Table 2: Antioxidant Activity of Representative Benzimidazole Derivatives

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Artemisia absinthium L. Ethyl Acetate Extract | DPPH | 167 ± 4 | [5] |

| Artemisia absinthium L. Aqueous Extract | DPPH | 352 ± 19 | [5] |

| 2-Methyl-1H-benzimidazole | DPPH | 144.84 | [6] |

| 1H-Benzimidazol-2-ylmethanol | DPPH | 400.42 | [6] |

Table 3: Antimicrobial Activity of Representative Benzimidazole Derivatives

| Compound | Microorganism | Method | Zone of Inhibition (mm) | Reference |

| 2-(1H-Benzimizadol-2-yl)-aniline | Staphylococcus aureus | MIC | 15.63 (MIC in mg/mL) | [7] |

| 2-(1H-Benzimizadol-2-yl)-aniline | Bacillus licheniformis | MIC | - | [7] |

| 2-(1H-Benzimizadol-2-yl)-aniline | Proteus vulgaris | MIC | - | [7] |

| 2-(1H-Benzimizadol-2-yl)-aniline | Pseudomonas aeruginosa | MIC | - | [7] |

| Benzoxazole derivative (II) | Staphylococcus aureus | MIC | 25 (MIC90 in µg/mL) | [8] |

| Benzoxazole derivative (III) | Staphylococcus aureus | MIC | 50 (MIC90 in µg/mL) | [8] |

| 2-Methyl-1H-benzimidazole | - | Agar Diffusion | 7-8 | [6] |

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Reaction: In a 96-well plate, add the test compound solutions to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Workflow for Agar Well Diffusion Assay

Caption: Workflow of the agar well diffusion assay.

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

-

Well Creation: Aseptically create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of different concentrations of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide dissolved in a suitable solvent (e.g., DMSO) into the wells. Include a solvent control and a positive control (a standard antibiotic or antifungal agent).

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Signaling Pathways and Mechanisms of Action

PARP-1 Inhibition Pathway

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide is a known PARP-1 inhibitor. PARP-1 is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway. By inhibiting PARP-1, the compound can lead to an accumulation of DNA single-strand breaks, which can then be converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and cell death.

PARP-1 Inhibition Signaling Pathway

Caption: PARP-1 inhibition by 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide leads to apoptosis.

General Anticancer Mechanisms of Benzimidazole Derivatives

Beyond PARP inhibition, benzimidazole derivatives have been shown to exert their anticancer effects through various other mechanisms:

-

Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis.

-

Kinase Inhibition: They can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[4]

-

Induction of Apoptosis: Benzimidazole derivatives can induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

Antioxidant Mechanism of Phenolic Benzimidazoles

The presence of a hydroxyphenyl group in 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide suggests potential antioxidant activity. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Conclusion

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide holds promise as a therapeutic agent, particularly due to its established role as a PARP-1 inhibitor. This guide provides a foundational framework for its biological activity screening, encompassing detailed experimental protocols and an overview of the key signaling pathways involved. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the information on related benzimidazole derivatives suggests a strong potential for anticancer, and possibly antioxidant and antimicrobial activities. Further comprehensive studies are warranted to fully characterize the biological profile of this compound and to explore its therapeutic potential.

References

- 1. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Target Validation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as NU1085, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document synthesizes available preclinical data, outlining the compound's mechanism of action, its effects on cancer cell lines, and the experimental protocols utilized for its validation. The information presented herein is intended to support researchers and drug development professionals in the continued investigation and potential clinical application of this and similar benzimidazole-based compounds in oncology.

Introduction